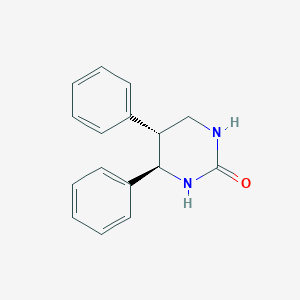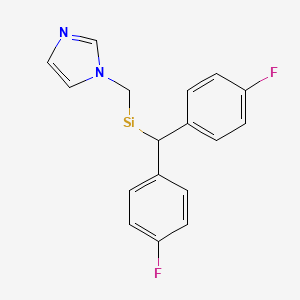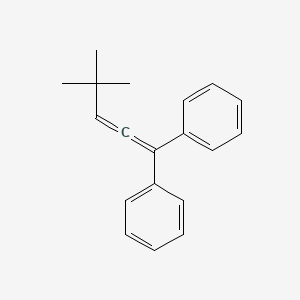
1,1'-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene is an organic compound with a unique structure characterized by the presence of two benzene rings connected by a 4,4-dimethylpenta-1,2-diene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene typically involves the reaction of benzene derivatives with 4,4-dimethylpenta-1,2-diene under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where benzene reacts with 4,4-dimethylpenta-1,2-diene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated benzene derivatives.
科学研究应用
1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the diene bridge allows for potential conjugation and electron delocalization, which can influence its reactivity and interactions.
相似化合物的比较
Similar Compounds
1,3-Pentadiene, 2,4-dimethyl-: A structurally similar compound with a different arrangement of the diene moiety.
2,4-Dimethyl-1,3-pentadiene: Another related compound with variations in the positioning of the methyl groups and double bonds.
Uniqueness
1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
属性
| 81740-70-7 | |
分子式 |
C19H20 |
分子量 |
248.4 g/mol |
InChI |
InChI=1S/C19H20/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,1-3H3 |
InChI 键 |
JOZHFEIJMGZJDB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C=C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


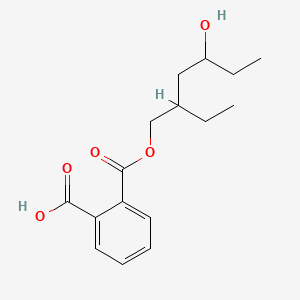
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-pyrrolidine]](/img/no-structure.png)

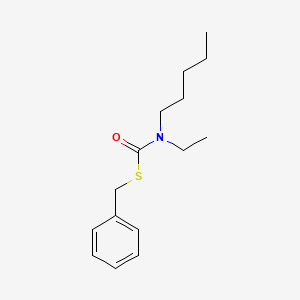

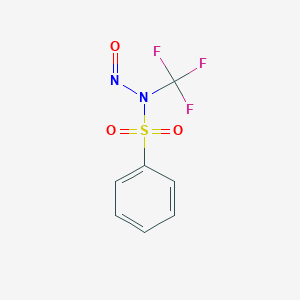
![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)

